![molecular formula C15H12O3 B072923 9H-xanthen-9-ylacetic acid CAS No. 1217-58-9](/img/structure/B72923.png)
9H-xanthen-9-ylacetic acid
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Overview
Description
Synthesis Analysis
The synthesis of xanthones and related compounds, including 9H-xanthen-9-ylacetic acid, involves various chemical strategies that exploit the tricyclic scaffold's reactivity. These methods range from classical approaches to innovative techniques designed to optimize yield and selectivity. Recent advances in the synthesis of xanthones highlight the importance of these compounds in drug discovery and optimization processes (Resende et al., 2020).
Molecular Structure Analysis
Xanthones possess a distinctive tricyclic structure comprising two benzene rings fused to a pyrone ring. This core structure can be functionalized at various positions to yield a multitude of derivatives, including 9H-xanthen-9-ylacetic acid. The molecular structure of xanthones is crucial for their biological activity, as the nature and position of substituents can significantly influence their pharmacological effects.
Chemical Reactions and Properties
Xanthones undergo a variety of chemical reactions, reflecting their versatile chemical nature. These reactions include substitutions, additions, and redox processes that enable the synthesis of complex derivatives. The chemical properties of xanthones, such as reactivity and stability, are influenced by the electron-rich nature of the pyrone moiety and the substituents attached to the tricyclic core.
Physical Properties Analysis
The physical properties of xanthones, including solubility, melting point, and crystallinity, are important for their application in drug formulation and delivery. The physical characteristics of these compounds can affect their bioavailability and therapeutic efficacy.
Chemical Properties Analysis
The chemical properties of xanthones, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, play a critical role in their biological activities. These properties are influenced by the xanthone core structure and the specific substituents present in derivatives like 9H-xanthen-9-ylacetic acid.
For a deeper understanding of the synthesis, molecular structure, chemical reactions, and properties of 9H-xanthen-9-ylacetic acid, and related compounds, the following references provide valuable insights:
- Resende, D., Durães, F., Maia, M., Sousa, E., & Pinto, M. (2020). Recent advances in the synthesis of xanthones and azaxanthones. Organic Chemistry Frontiers, 7, 3027-3066. Link.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Xanthenes, including 9H-xanthene derivatives, are recognized for their versatility in medicinal chemistry due to the structural diversity achieved by substituting at the 9 position, affecting their chemical and biological properties. Syntheses of xanthenes from simple starting materials or modifications of related structures have been developed, with recent advancements in greener, metal-free procedures. Xanthene derivatives have shown a wide range of biological activities, such as neuroprotective, antitumor, and antimicrobial effects. However, pharmacokinetic properties and safety concerns need to be addressed for clinical evaluation (Maia et al., 2020).
Biological Activities and Applications
- The structural and biological diversity of xanthones, derivatives of 9H-xanthen-9-one, underscores their potential in medicinal chemistry. Xanthones have been described as "privileged structures" due to their broad spectrum of disease-modifying activities, which arise from their interactions with various biomolecules (Masters & Bräse, 2012).
- The anticancer potential of xanthones has been highlighted, with natural and synthetic derivatives being investigated for their efficacy in cancer treatment, addressing the limitations of current antitumor drugs in terms of toxicity and selectivity (Gul et al., 2022).
Photophysical and Material Science Applications
- The photophysical properties of 9H-xanthene derivatives have been explored for applications in organic light-emitting diodes (OLEDs), demonstrating their utility in emitting materials through thermally activated delayed fluorescence (TADF) and mechanochromic properties. These studies indicate the significant potential of xanthene derivatives in the development of advanced photonic and electronic materials (Nasiri et al., 2021).
Antagonistic Effects on LPAR6 in Hepatocellular Carcinoma
- 9-xanthenylacetic acid (XAA) derivatives have been identified as antagonists of lysophosphatidic acid receptor 6 (LPAR6), inhibiting the growth of hepatocellular carcinoma cells without toxicity. This suggests that modifying the alkyl group length of XAA derivatives can enhance their inhibitory action, offering a pathway for the development of novel cancer therapeutics (Gnocchi et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-(9H-xanthen-9-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-15(17)9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWAHPQXFIMEOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356828 |
Source
|
Record name | 9H-xanthen-9-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-xanthen-9-ylacetic acid | |
CAS RN |
1217-58-9 |
Source
|
Record name | 9H-xanthen-9-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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